molecular formula C11H12BrFO2 B13553382 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid

Cat. No.: B13553382
M. Wt: 275.11 g/mol
InChI Key: ZAQDOOMMVOICJK-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12BrFO2 It is a derivative of propanoic acid, featuring a bromine and fluorine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method includes the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential use in developing pharmaceuticals, particularly as a building block for drug candidates.

    Material Science: It can be used in the preparation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromo-4-fluorophenyl)propanoic acid: Similar structure but lacks the dimethyl groups on the propanoic acid moiety.

    2-Bromo-4-fluorobenzoic acid: Contains a benzoic acid core instead of a propanoic acid core.

Uniqueness

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, along with the dimethyl groups on the propanoic acid moiety. These structural features can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12BrFO2

Molecular Weight

275.11 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C11H12BrFO2/c1-11(2,10(14)15)6-7-3-4-8(13)5-9(7)12/h3-5H,6H2,1-2H3,(H,14,15)

InChI Key

ZAQDOOMMVOICJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)Br)C(=O)O

Origin of Product

United States

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